2-(1-Naphthoyl)benzoic acid
Overview
Description
2-(1-Naphthoyl)benzoic acid is a compound that can be associated with naphthalene derivatives, which are of significant interest due to their diverse applications in materials science and organic synthesis. The compound is related to 1-naphthoic acid and 2-naphthoic acid, both of which have been studied for their structural properties and dissociation behaviors in various media .
Synthesis Analysis
The synthesis of related naphthalene derivatives has been achieved through various methods. One approach involves the benzannulation of enamines with alkynes mediated by hypervalent iodine(III) and BF3·Et2O, which allows for the synthesis of functionalized 1-amino-2-naphthalenecarboxylic acid derivatives under mild conditions without heavy metals . Another method includes the Heck-mediated synthesis, which can be used to create 2-styrylbenzoic acid methyl esters, a precursor to naphtho[2,1-f]isoquinolines . Additionally, a Rhodium-catalyzed [2+1+2+1] cycloaddition of benzoic acids with diynes has been reported to produce fused naphthalenes .
Molecular Structure Analysis
The molecular structure of naphthoic acids has been redetermined to understand the degree of disorder in the carboxylic acid groups. For instance, 1-naphthoic acid exhibits a completely ordered structure, while 2-naphthoic acid shows significant disorder, particularly in the positioning of the acid hydrogen atom . These findings are crucial for understanding the structural aspects of related compounds like 2-(1-Naphthoyl)benzoic acid.
Chemical Reactions Analysis
The reactivity of naphthalene derivatives can be complex, as seen in the synthesis of organotin(IV) complexes with 2-(N-naphthylamido)benzoic acid, which exhibit cytotoxicity and antimicrobial activities . Additionally, triorganotin(IV) esters of related compounds demonstrate monomeric behavior in solution and can form dimeric structures with interesting coordination geometries .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For example, metal salts of 2-[(1-hydroxy-2-naphthalenyl)carbonyl]-benzoic acid have been identified as effective photostabilizers against free radical photo-oxidation, showcasing the importance of the naphthalene moiety in enhancing the stability of materials . The dissociation constants of naphthoic acids in non-aqueous media have also been studied, providing insights into the acid-base behavior of these compounds .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Complexes and Cytotoxicity Evaluation : 2-(N-naphthylamido)benzoic acid, synthesized by reacting phthalic anhydride with naphthylamine, was used to create organotin(IV) complexes. These complexes were studied for their cytotoxicity against brine shrimp larvae and antimicrobial activities against various bacteria and fungi. The antimicrobial activities indicated that species with tetrahedral geometry in solution exhibited more toxicity (Shahid et al., 2009).
Chemiluminescence Dye Synthesis : 2-α-naphthoyl benzoic acid was used as an intermediate in the synthesis of chemiluminescence dyes. This compound was obtained from phthalic anhydride and naphthalene and further processed to synthesize the title compound in a one-step route, highlighting its utility in chemical synthesis (Li Cheng-zhi, 2005).
Development of Anticancer Compounds : 1,4-Dihydroxy-2-naphthoic acid, a derivative, served as a substrate for synthesizing benzo[g]isochromene-5,10-diones, which exhibited cytotoxic activity against different cancer cell lines. This showcases the potential of derivatives in the development of anticancer agents (Tuyet Anh Dang Thi et al., 2015).
Synthesis of Bioactive Derivatives : 2-[(1-Hydroxy-2-naphthyl)carbonyl] benzoic acid was synthesized and characterized, further emphasizing the compound's relevance in the synthesis of bioactive molecules (Liu Yu-long, 2006).
Environmental and Analytical Applications
Impact on Contaminant Degradation : The compound's derivatives were investigated for their influence on the degradation efficiency of organic contaminants in saline waters. This research highlights the potential role of these derivatives in environmental remediation processes (Yi Yang et al., 2014).
Luminescent Lanthanide Complexes : The photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes were studied, uncovering the effective energy-transfer pathway in luminescent lanthanide complexes. This research contributes to the understanding of the compound's utility in the development of luminescent materials (Yong Hee Kim et al., 2006).
Anticancer and Antileishmanial Activities
Anticancer Activity : Derivatives of the compound were synthesized and screened for their bioactivity, including cytotoxicity against cervical cancer cell lines and antioxidant activity. The results indicate the potential of these derivatives in anticancer therapy (Palanichamy Santhosh Kumar et al., 2019).
Anti-Leishmanial Activity : Bismuth(III) complexes of the compound and its derivatives were synthesized and evaluated for their anti-Leishmanial activity against the parasite Leishmania major. This research contributes to the understanding of the compound's potential in treating Leishmaniasis (P. Andrews et al., 2011).
properties
IUPAC Name |
2-(naphthalene-1-carbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-17(15-9-3-4-10-16(15)18(20)21)14-11-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCYAVHGYGKEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063679 | |
Record name | Benzoic acid, 2-(1-naphthalenylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthoyl)benzoic acid | |
CAS RN |
5018-87-1 | |
Record name | 2-(1-Naphthalenylcarbonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5018-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 2-(1-naphthalenylcarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Naphthoyl)benzoic acid | |
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Record name | Benzoic acid, 2-(1-naphthalenylcarbonyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 2-(1-naphthalenylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-naphthoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.366 | |
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Record name | 2-(1-Naphthoyl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9UWM9S7B3 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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